Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione

Medicinal Chemistry SAR Exploration Building Block Procurement

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 6251-14-5) is the unsubstituted parent heterocycle of the pyrrolo[3,4-d]isoxazole-4,6-dione family, possessing a fused bicyclic framework (molecular formula C5H6N2O3, MW 142.11 g/mol) that combines a cyclic imide (maleimide) moiety with an isoxazolidine ring. This scaffold serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides to generate stereochemically defined, densely functionalized derivatives with demonstrated antibacterial, anti-stress, acetylcholinesterase-inhibitory, and advanced glycation end-product (AGE) inhibitory activities.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 6251-14-5
Cat. No. B3329704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
CAS6251-14-5
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESC1C2C(C(=O)NC2=O)ON1
InChIInChI=1S/C5H6N2O3/c8-4-2-1-6-10-3(2)5(9)7-4/h2-3,6H,1H2,(H,7,8,9)
InChIKeyUCKQABUXDLKMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 6251-14-5): Core Bicyclic Scaffold for Cycloaddition-Based Drug Discovery


Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 6251-14-5) is the unsubstituted parent heterocycle of the pyrrolo[3,4-d]isoxazole-4,6-dione family, possessing a fused bicyclic framework (molecular formula C5H6N2O3, MW 142.11 g/mol) that combines a cyclic imide (maleimide) moiety with an isoxazolidine ring . This scaffold serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides to generate stereochemically defined, densely functionalized derivatives with demonstrated antibacterial, anti-stress, acetylcholinesterase-inhibitory, and advanced glycation end-product (AGE) inhibitory activities [1]. Commercially available at ≥98% purity from multiple vendors, its unsubstituted architecture permits full synthetic freedom for structure–activity relationship (SAR) exploration, distinguishing it from pre-functionalized analogs that lock in substitution patterns at the procurement stage .

Why Generic Isoxazole or Maleimide Building Blocks Cannot Replace Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione in SAR-Driven Programs


Interchanging Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione with a simpler maleimide (e.g., N-phenylmaleimide, CAS 941-69-5) or a monocyclic isoxazole building block fails to recapitulate the three-dimensional pharmacophoric geometry that underlies the biological activity of its derivatives. The fused bicyclic system imposes a rigid cis- or trans-fused ring junction that fixes the relative orientation of substituents introduced at positions 2, 3, and 5—a stereochemical constraint absent in open-chain or monocyclic alternatives [1]. SAR studies across 44 perhydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives demonstrate that both the cis/trans configuration at the ring junction and the specific substitution pattern on the N-aryl and C-aryl positions combinatorially determine antibacterial potency, with MIC values spanning from inactive to 25 μg/mL depending on these stereoelectronic features [2]. Pre-substituted analogs such as 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 83988-29-8) permanently occupy the C-3 position, eliminating the ability to explore this vector in lead optimization without de novo scaffold synthesis .

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Unsubstituted Scaffold Offers 5 Derivatizable Positions vs. 4 in the Closest 3-Methyl Analog

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 6251-14-5, C5H6N2O3, MW 142.11) bears no pre-installed substituents on the isoxazolidine or maleimide rings, providing five chemically addressable positions (C-3, N-2, C-3a, C-6a, and N-5) for sequential derivatization via cycloaddition and subsequent functionalization . In contrast, 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 83988-29-8, C6H4N2O3, MW 152.11) permanently occupies the C-3 position with a methyl group, reducing the number of freely variable positions to four and also introducing an aromatic (sp²) C-3 carbon that alters the electronic character of the isoxazole ring compared to the saturated tetrahydro system . This difference is material for any SAR campaign requiring independent exploration of the C-3 vector.

Medicinal Chemistry SAR Exploration Building Block Procurement

1,3-Dipolar Cycloaddition with Nitrones Delivers cis:trans Ratios of ~2:1 vs. N-Phenylmaleimide Which Gives Both Isomers Without Strong Bias

When N-methyl-C-arylnitrones undergo 1,3-dipolar cycloaddition with the maleimide moiety of this scaffold, the resulting 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones are consistently obtained as a mixture of cis and trans diastereomers in an approximately 2:1 ratio favoring the cis isomer, as established across a library of 44 compounds [1]. In contrast, cycloaddition of the same nitrones with the simpler monocyclic dipolarophile N-phenylmaleimide (CAS 941-69-5) produces cis and trans isoxazolidine adducts whose ratio is strongly dependent on the nitrone C-substituent, with certain substrates giving exclusively cis adducts and others yielding near-equimolar mixtures, indicating reduced stereochemical predictability [2]. The consistent ~2:1 cis preference of the bicyclic scaffold simplifies chromatographic separation and provides a reliable source of both diastereomers for parallel SAR evaluation.

Synthetic Methodology Stereoselective Synthesis Cycloaddition Chemistry

Zero Rotatable Bonds and TPSA of 67.43 Ų Provide Complete Conformational Restriction vs. Open-Chain Amino Acid or Diamine Building Blocks

The scaffold of Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione possesses zero rotatable bonds (TPSA 67.43 Ų, LogP −1.84, 2 H-bond donors, 4 H-bond acceptors), locking all heavy atoms into a rigid bicyclic framework . This stands in contrast to commonly employed flexible building blocks such as β-alanine (3 rotatable bonds, MW 89.09) or ethylenediamine (2 rotatable bonds, MW 60.10), which can adopt multiple low-energy conformations in solution. The biological consequence of this rigidity has been experimentally validated: when the related tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold (differing only by an aminomethyl substituent at C-3) was inserted into short peptide sequences, the 3aR,6aS isomer stabilized parallel turn conformations as confirmed by NMR and computational analysis, whereas flexible diamino linkers failed to enforce a defined secondary structure [1].

Peptidomimetics Conformational Constraint Drug Design

Derivatives Demonstrate MIC Values of 25 μg/mL (E. faecalis) and 50 μg/mL (S. aureus) – Validated Across 44 Compounds with Pharmacophore Modeling

In a systematic SAR study, 44 isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones synthesized from this scaffold were screened against Enterococcus faecalis (ATCC 29212) and Staphylococcus aureus (ATCC 25923). The most active cis isomers, compounds cis-3a and cis-3d, achieved MIC values of 25 μg/mL and 50 μg/mL respectively against E. faecalis and S. aureus [1]. Critically, conversion of the cis isomers to their corresponding trans diastereomers altered the antibacterial activity profile, demonstrating that the stereochemistry imparted by the scaffold's ring junction is a determinant of biological potency—a feature that cannot be replicated using achiral or configurationally labile building blocks [1]. The same scaffold class has also produced derivatives with significant AGE formation inhibitory activity in the BSA-glucose assay, with all tested compounds exhibiting activity, and acetylcholinesterase inhibitors with potency comparable to donepezil [2][3].

Antibacterial Antimicrobial Resistance Pharmacophore Modeling

Aqueous Non-Catalytic Cycloaddition at 70°C Achieves Single Regioisomer in 10–15 Minutes vs. Organic Solvent Methods Requiring Hours

Recent methodology development demonstrates that pyrrolo[3,4-d]isoxazole cycloadducts derived from this scaffold can be synthesized via a one-pot, non-catalytic process conducted entirely in aqueous medium at 70°C, affording a single trans regioisomer of symmetric bis-pyrrolo isoxazoles in reaction times of only 10–15 minutes [1]. This compares favorably with conventional 1,3-dipolar cycloaddition protocols that typically employ organic solvents (toluene, benzene, DMSO, or MeCN), require temperatures of 80–110°C, and need reaction times of 4–24 hours [2][3]. The aqueous method eliminates organic solvent waste, avoids metal catalysts, and achieves complete regioselectivity for the trans product—whereas organic solvent methods often yield mixtures requiring chromatographic separation.

Green Chemistry Sustainable Synthesis Process Chemistry

Commercial Availability at 98% Purity with Full Analytical Characterization vs. Custom Synthesis Lead Times for Pre-Substituted Analogs

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is stocked by multiple reputable vendors at ≥98% purity with supporting analytical data including NMR, HPLC, and LC-MS, and is shipped at ambient temperature with storage at 2–8°C under dry conditions . By contrast, pre-substituted analogs such as 2-(4-chlorophenyl)-5-methyl-3-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 1005161-06-7) or 5-benzyl-3-(4-nitrophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione (CAS 471262-43-8) are typically available only through custom synthesis or as specialty catalog items with longer lead times and limited batch-to-batch consistency data . For programs requiring initial SAR exploration, the off-the-shelf availability of the unsubstituted parent scaffold at defined purity eliminates 4–8 weeks of custom synthesis lead time.

Chemical Procurement Supply Chain Building Block Sourcing

Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione: High-Impact Application Scenarios Supported by Quantitative Evidence


Fragment-Based Lead Generation Requiring a Constrained, Multivalent Core Scaffold

For fragment-based drug discovery (FBDD) programs targeting protein–protein interactions or enzyme active sites, this scaffold provides a pre-validated, rigid core (0 rotatable bonds, TPSA 67.43 Ų) with five chemically orthogonal derivatizable positions [1]. Unlike flexible linkers, its complete conformational restriction reduces the entropic penalty upon target binding, while the built-in maleimide moiety enables late-stage functionalization via thiol-Michael addition or cycloaddition. The validated antibacterial activity of derivatives (MIC 25–50 μg/mL) and AGE inhibitory activity provide immediate biological starting points for hit expansion [2].

Parallel SAR Library Synthesis Exploiting Predictable cis/trans Diastereoselectivity

Medicinal chemistry teams synthesizing compound libraries benefit from the scaffold's consistent ~2:1 cis diastereoselectivity in 1,3-dipolar cycloaddition reactions with nitrones [1]. This predictability enables parallel synthesis workflows where both cis and trans diastereomers are simultaneously obtained and screened, doubling the chemical diversity per reaction without additional synthetic steps. The aqueous, non-catalytic protocol (70°C, 10–15 min) further supports automated library production in 96-well format with reduced solvent disposal costs [2].

Peptidomimetic Design Requiring Parallel Turn Stabilization

Research groups developing peptidomimetic inhibitors of protein–protein interactions can employ this scaffold (or its 3-aminomethyl derivative) to enforce parallel turn conformations in short peptide sequences, as experimentally demonstrated by NMR conformational analysis [1]. The 3aR,6aS configuration of the bicyclic system orients the C-3 and N-5 substituents in a geometry that stabilizes specific secondary structure motifs, providing a structurally characterized alternative to commonly used but more flexible β-turn mimetics such as BTD (β-turn dipeptide) or Freidinger lactams.

Green Chemistry Process Development for Isoxazole-Containing APIs

Process chemistry groups seeking to replace organic-solvent-based heterocycle synthesis with sustainable alternatives can leverage the demonstrated aqueous cycloaddition methodology using this scaffold's maleimide moiety [1]. The combination of water as solvent, 70°C operating temperature, 10–15 minute reaction time, complete trans regioselectivity, and elimination of metal catalysts addresses multiple principles of green chemistry simultaneously (safer solvents, energy efficiency, catalysis, atom economy), providing a compelling case for pilot-scale evaluation in the synthesis of pyrrolo-isoxazole pharmaceutical intermediates [2].

Quote Request

Request a Quote for Tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.